molecular formula C7H9NO2 B3029975 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one CAS No. 84953-72-0

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

Cat. No.: B3029975
CAS No.: 84953-72-0
M. Wt: 139.15
InChI Key: AIBSWEOXEMSHAN-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one (CAS: 84953-72-0) is a pyridinone derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Structurally, it features a hydroxyl group at position 4 and methyl substituents at positions 5 and 6 on the pyridinone ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as pyrano[3,2-c]pyridones . Its storage requires an inert atmosphere at room temperature, and it is commercially available, though often utilized as a precursor for bioactive molecules .

Properties

IUPAC Name

4-hydroxy-5,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-5(2)8-7(10)3-6(4)9/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBSWEOXEMSHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716272
Record name 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84953-72-0
Record name 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with hydroxylating agents to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

While the search results do not offer extensive details specifically on the applications of "4-Hydroxy-5,6-dimethylpyridin-2(1H)-one," they do provide some related information:

Scientific Research Applications

  • Ghrelin Receptor Agonist: 2-pyridone derivatives, including "this compound," can act as selective agonists for the ghrelin receptor (GHS-R1a). These compounds can stimulate appetite and may be useful in treating conditions like cachexia, which involves loss of muscle and fat mass .
  • Orexigenic Effect: Studies have shown that a novel, non-peptidic 2-pyridone demonstrated a potent orexigenic effect, increasing food intake following peripheral administration in in vivo tests .
  • Calcium Influx Stimulation: "this compound" can stimulate an intracellular calcium influx in cells expressing the GHS-R1a receptor in a dose-dependent manner .
  • Related Compounds Research: Research on similar compounds like "4-Hydroxy-1,6-dimethylpyridin-2(1H)-one" has been conducted to explore their properties and applications .

Chemical Properties

  • Formula: C₇H₉NO₂
  • Molecular Weight: 139.15 g/mol
  • CAS Number: 84953-72-0

Safety Information

  • Signal Word: Warning
  • Hazard Statements: May cause harm if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. If in eyes, rinse cautiously with water for several minutes .

Potential Areas of Further Research

  • E-Cigarette Toxicity: Further research could explore the inhalation toxicity of "this compound" and other related chemicals used in e-cigarettes .
  • Metabolic Disorders: Given its orexigenic effect, further investigation into the potential use of "this compound" in treating eating and metabolic disorders may be warranted .

Mechanism of Action

The mechanism by which 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical processes. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interactions with other molecules.

Comparison with Similar Compounds

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS: 6052-75-1)

  • Structure : Methyl groups at positions 1 and 6, hydroxyl at position 4.
  • Role: Used as a starting material for synthesizing pyrano[3,2-c]pyridones via multicomponent reactions with aldehydes and malononitrile .
  • Key Difference : The positional isomerism of methyl groups (1,6 vs. 5,6) alters reactivity and downstream product diversity.

4-Hydroxy-6-methylpyridin-2(1H)-one (CAS: 3749-51-7)

  • Structure : Single methyl group at position 6.
  • Role : Simpler analog with reduced steric hindrance, often employed in studies of tautomerism and metal coordination .

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS: 4664-13-5)

  • Structure : Methyl groups at positions 3 and 6.
  • Role : The additional methyl at position 3 may influence electronic properties, though its applications are less documented compared to 5,6-dimethyl analogs .

Functionalized Derivatives

4-Hydroxy-5,6-dimethyl-3-nitro-2(1H)-pyridinone (CAS: 163803-34-7)

  • Structure : Nitro group at position 3, hydroxyl at 4, and methyl groups at 5 and 6.
  • Properties : The electron-withdrawing nitro group enhances electrophilicity, making this derivative reactive in substitution reactions. Its logP (1.54) suggests moderate lipophilicity .

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

  • Structure: Chlorophenyl and aminoaryl substitutions at positions 1 and 4, with methyl groups at 3 and 6.
  • Bioactivity : Exhibits antifungal activity against Candida albicans (MIC₅₀: 8 µg/mL), attributed to its para-substituted aromatic moieties and free -NH- linker .

3-(((9H-Purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one Derivatives

  • Structure: Purine-amino-methyl substituent at position 3, methyl groups at 4 and 6.
  • Bioactivity : Acts as tubulin polymerization inhibitors (e.g., SKLB0533, IC₅₀: 0.28 µM), showing promise in anticancer drug development .

Comparative Analysis: Structural and Functional Properties

Compound Name CAS Number Substituents Molecular Weight Key Properties/Activities References
This compound 84953-72-0 4-OH, 5-CH₃, 6-CH₃ 139.15 Synthetic intermediate
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one 6052-75-1 4-OH, 1-CH₃, 6-CH₃ 139.15 Precursor for pyrano-pyridones
4-Hydroxy-6-methylpyridin-2(1H)-one 3749-51-7 4-OH, 6-CH₃ 125.13 Tautomerism studies
4-Hydroxy-3-nitro-5,6-dimethylpyridin-2(1H)-one 163803-34-7 4-OH, 3-NO₂, 5-CH₃, 6-CH₃ 184.15 Electrophilic reactivity
PYR (Antifungal) - 1-(4-ClPh), 4-(4-ClPhNH), 3-CH₃, 6-CH₃ 349.22 Antifungal (C. albicans)
SKLB0533 (Anticancer) - 3-(Purine-amino-methyl), 4-CH₃, 6-CH₃ ~400 (estimated) Tubulin inhibition (IC₅₀: 0.28 µM)

Biological Activity

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one, also known as 2,6-dimethyl-4-hydroxypyridine, is a compound that has been investigated for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with hydroxyl and methyl substituents. Its molecular formula is C7H9NOC_7H_9NO and it possesses notable solubility in polar solvents, which influences its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. The compound's ability to reduce oxidative damage has implications for its use in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neuronal injury. For instance, it has been shown to reduce apoptosis in cortical neurons subjected to ischemic conditions. This suggests potential applications in treating conditions like stroke or traumatic brain injury .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes, thus mitigating inflammation in various models. This activity positions the compound as a candidate for treating inflammatory diseases .

Ghrelin Receptor Agonism

Interestingly, this compound has been identified as a selective agonist for the ghrelin receptor (GHS-R1a). In vivo studies have shown that it can significantly increase food intake in animal models, suggesting its potential use in treating cachexia or appetite loss associated with chronic illnesses .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Neuroprotective Mechanism : It may modulate signaling pathways involved in cell survival and apoptosis, enhancing neuronal resilience against stressors.
  • Anti-inflammatory Mechanism : By inhibiting key enzymes involved in the inflammatory response (such as COX and LOX), the compound reduces the production of inflammatory mediators.
  • Ghrelin Receptor Activation : Its agonistic activity at GHS-R1a leads to increased intracellular calcium levels and enhanced appetite signaling pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Ischemia : In a study involving rat models of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery compared to controls .
  • Anti-inflammatory Effects : A clinical trial assessing the anti-inflammatory properties of the compound showed significant reductions in markers of inflammation (e.g., IL-6 and TNF-alpha) in patients with chronic inflammatory diseases .
  • Appetite Stimulation : In an animal study focused on cachexia models, the administration of this compound led to a marked increase in food intake over a sustained period .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantFree radical scavenging
NeuroprotectiveApoptosis inhibition
Anti-inflammatoryCytokine production inhibition
Ghrelin receptor agonismAppetite stimulation

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis often involves acid-catalyzed cyclization or multi-step reactions with halogenated precursors. For example, refluxing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 1 N HCl for 72 hours yields derivatives with high purity (99%) after recrystallization . Optimization includes adjusting reaction time, solvent ratios (e.g., methanol-diethyl ether for crystallization), and stoichiometry. Lower yields (e.g., 19–67% in similar pyridinones) may arise from competing side reactions, which can be mitigated by controlled temperature and inert atmospheres .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts at δ ~12 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1650 cm1^{-1}) and hydroxyl (O–H) vibrations (~3200 cm1^{-1}) .
  • Mass Spectrometry : HRMS-ESI validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks matching calculated values) .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular structure of this compound, and what insights does this provide?

  • Crystallographic Protocol : Single-crystal X-ray diffraction (monoclinic P21/nP2_1/n space group) resolves bond lengths (e.g., C–C = 1.39–1.45 Å), angles, and intermolecular hydrogen bonding networks. For example, hydroxyl groups form O–H···O interactions (2.65–2.75 Å), stabilizing the keto-enol tautomer .
  • Applications : Structural data inform reactivity predictions (e.g., nucleophilic sites for derivatization) and binding interactions in biological systems, such as amyloidogenic protein complexes .

Q. What strategies are effective in synthesizing pyridinone derivatives via multi-component reactions?

  • Approach : Utilize 4-hydroxy-pyridinones as scaffolds in reactions with aldehydes and malononitrile. For example, refluxing with triethylamine in ethanol yields pyrano[3,2-c]pyridones (e.g., 86% yield for 5ba via cobalt/Lewis acid catalysis) .
  • Optimization : Monitor reaction progress via TLC (Rf_f values in hexane/EtOAc) and purify products via recrystallization (DMF/EtOH). Multi-component reactions benefit from equimolar ratios and catalytic bases to enhance regioselectivity .

Q. How should researchers design experiments to assess pharmacological properties like analgesic activity?

  • In Vivo Models : Use Sprague-Dawley rats or CD-1 mice for thermal plate tests (55°C). Administer compounds intraperitoneally (10–50 mg/kg) and measure latency to paw-licking. Data analysis via GraphPad Prism 6 includes ANOVA and post-hoc Tukey tests .
  • Toxicity Screening : Acute toxicity studies (e.g., LD50_{50} determination) precede pharmacological assays. Histopathological and biochemical markers (e.g., liver enzymes) validate safety profiles .

Q. How do catalytic methods like cobalt/Lewis acid systems influence alkyne functionalization in pyridinone synthesis?

  • Mechanistic Insight : Cobalt catalysts enable hydrocarbofunctionalization of alkynes via π-activation, forming C–C bonds at the pyridinone’s 4-position. For example, (E)-4-(Dec-5-en-5-yl)-1,6-dimethylpyridin-2(1H)-one (86% yield) is synthesized under mild conditions (room temperature, 12 hours) with high stereoselectivity .
  • Advantages : Catalytic systems reduce reliance on stoichiometric reagents and enable modular synthesis of structurally diverse derivatives .

Q. What analytical approaches resolve contradictions in biological data across studies (e.g., variable antimicrobial or antiproliferative results)?

  • Troubleshooting :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify IC50_{50} discrepancies.
  • Assay Variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural-Activity Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) using QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5,6-dimethylpyridin-2(1H)-one
Reactant of Route 2
4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

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